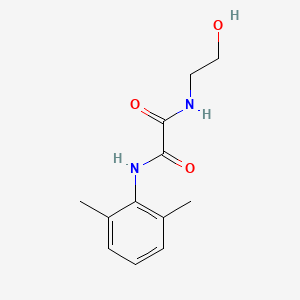
Oxalamide, N-(2,6-dimethylphenyl)-N'-(2-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalamide, N-(2,6-dimethylphenyl)-N’-(2-hydroxyethyl)- is a chemical compound that belongs to the class of oxalamides. Oxalamides are organic compounds containing the oxalamide functional group, which consists of two amide groups connected by an oxalyl group. This specific compound features a 2,6-dimethylphenyl group and a 2-hydroxyethyl group attached to the nitrogen atoms of the oxalamide structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxalamide, N-(2,6-dimethylphenyl)-N’-(2-hydroxyethyl)- typically involves the reaction of oxalyl chloride with 2,6-dimethylaniline and 2-aminoethanol. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at low temperatures, often around 0°C to 5°C, to control the exothermic nature of the reaction. After the initial reaction, the mixture is gradually warmed to room temperature and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Oxalamide, N-(2,6-dimethylphenyl)-N’-(2-hydroxyethyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with temperature control and inert gas systems. The reagents are added in a controlled manner to manage the exothermic reaction, and the product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxalamide, N-(2,6-dimethylphenyl)-N’-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxalamic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxalamide to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like alkoxides, thiolates, or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Oxalamic acids or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted oxalamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Oxalamide, N-(2,6-dimethylphenyl)-N’-(2-hydroxyethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Oxalamide, N-(2,6-dimethylphenyl)-N’-(2-hydroxyethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity. The dimethylphenyl group can contribute to hydrophobic interactions, further stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
Similar Compounds
Oxalamide, N-(2,6-dimethylphenyl)-N’-(2-methoxyethyl)-: Similar structure but with a methoxyethyl group instead of a hydroxyethyl group.
Oxalamide, N-(2,6-dimethylphenyl)-N’-(2-chloroethyl)-: Similar structure but with a chloroethyl group instead of a hydroxyethyl group.
Oxalamide, N-(2,6-dimethylphenyl)-N’-(2-ethyl)-: Similar structure but with an ethyl group instead of a hydroxyethyl group.
Uniqueness
Oxalamide, N-(2,6-dimethylphenyl)-N’-(2-hydroxyethyl)- is unique due to the presence of the hydroxyethyl group, which imparts specific chemical and biological properties. The hydroxyethyl group can participate in hydrogen bonding, enhancing the compound’s solubility and reactivity. This makes it distinct from other similar compounds with different substituents.
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
N'-(2,6-dimethylphenyl)-N-(2-hydroxyethyl)oxamide |
InChI |
InChI=1S/C12H16N2O3/c1-8-4-3-5-9(2)10(8)14-12(17)11(16)13-6-7-15/h3-5,15H,6-7H2,1-2H3,(H,13,16)(H,14,17) |
Clave InChI |
DFPMRUBYDFDLJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15019567.png)
![2-(4-chlorophenoxy)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B15019568.png)
![4-Chloro-2-[(E)-[(5-chloro-2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B15019572.png)
![O-{3-[(2-chlorophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate](/img/structure/B15019584.png)
![4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalen-1-ylacetate](/img/structure/B15019595.png)
![2-chloro-N-(4-{[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15019605.png)
![2-nitro-4-[(E)-(phenylimino)methyl]phenyl naphthalene-1-carboxylate](/img/structure/B15019613.png)
![3-(4-chlorophenyl)-4-(3-methoxyphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15019621.png)
![7-[(3-chlorobenzyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15019624.png)
![N'-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B15019625.png)
![N-[(E)-(4-chlorophenyl)methylidene]-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine](/img/structure/B15019631.png)
![1-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 3-nitrobenzenesulfonate](/img/structure/B15019632.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B15019647.png)
![4-chloro-N-(3-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15019654.png)
